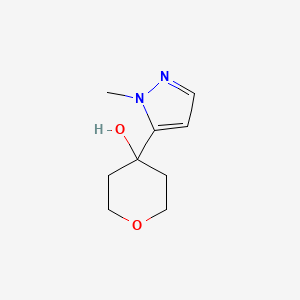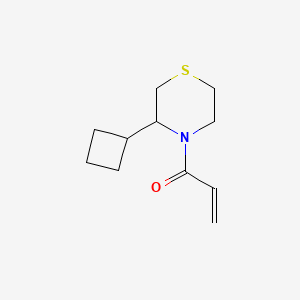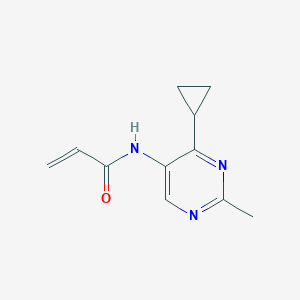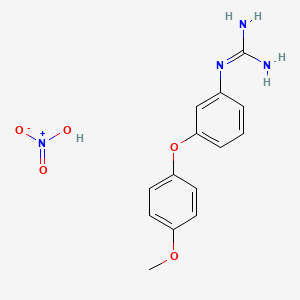
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. One of the primary research applications of this compound is its use as a potential drug candidate for treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood. However, studies have suggested that this compound may act as an acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
Studies have shown that 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone may have various biochemical and physiological effects. For instance, this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is its potential as a drug candidate for treating various neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone. One potential direction is to further investigate the mechanism of action of this compound to gain a better understanding of its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its accessibility for research purposes. Finally, future studies could investigate the potential of this compound as a treatment for other neurological disorders beyond Alzheimer's and Parkinson's disease.
In conclusion, 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound with significant potential for various scientific research applications. While its mechanism of action and potential therapeutic applications are not fully understood, this compound has shown promise as a drug candidate for treating neurological disorders. Further research is needed to fully explore the potential of this compound and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone involves the reaction of piperidine, thiophene-2-carboxaldehyde, and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-9-10-3-1-5-13(7-10)8-11(15)12-4-2-6-16-12/h2,4,6,10,14H,1,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBTXMRWROETNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)

![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)


![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)
